molecular formula C15H19F3O5S B12287540 Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate

Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate

Cat. No.: B12287540
M. Wt: 368.4 g/mol
InChI Key: FRGJVBLCTPMQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its versatility and is used in various fields of scientific research, unlocking potential breakthroughs.

Preparation Methods

The synthesis of tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate involves several steps. One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylthiolation reagent . This method is preferred due to its mild reaction conditions, good atom economy, and the use of cheap and readily accessible reagents .

Chemical Reactions Analysis

Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoromethylthiolation reagents and copper catalysts .

Scientific Research Applications

This compound is used in diverse scientific research applications. Its versatility allows for experimentation in various fields, including chemistry, biology, medicine, and industry. For example, it is used in the copper-catalyzed direct trifluoromethylthiolation of indoles, which is a significant reaction in organic chemistry . Additionally, it has potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

This process is facilitated by the use of copper catalysts and trifluoromethylthiolation reagents . The molecular targets and pathways involved in this process are primarily related to the formation of carbon-centered radical intermediates .

Comparison with Similar Compounds

Tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate is unique due to its ability to introduce trifluoromethyl groups into molecular structures through radical trifluoromethylation . Similar compounds include tert-butyl 4-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate and 2-tert-butyl-4-methylphenol . These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C15H19F3O5S

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate

InChI

InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

FRGJVBLCTPMQMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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